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Compound of Interest

Compound Name:
5-Benzothiazolamine,7-methyl-

(9CI)

Cat. No.: B182298 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the N-acylation of 5-amino-7-methyl

benzothiazole, a key reaction in the synthesis of a versatile class of compounds with significant

potential in medicinal chemistry. N-acylated benzothiazole derivatives have demonstrated a

broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and

anticancer properties, making them attractive scaffolds for drug discovery programs.

Introduction
Benzothiazoles are bicyclic heterocyclic compounds that are integral to many biologically active

molecules. The N-acylation of aminobenzothiazoles is a fundamental transformation that allows

for the introduction of diverse functional groups, enabling the exploration of structure-activity

relationships (SAR) and the optimization of pharmacological profiles. This protocol outlines a

general and adaptable method for the synthesis of N-acyl-5-amino-7-methyl benzothiazole

derivatives.

Data Presentation
The following table summarizes representative yields for the N-acylation of various

aminobenzothiazoles using different acylating agents and reaction conditions. This data

provides a comparative overview to guide reaction optimization.
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Starting
Amine

Acylating
Agent/Carb
oxylic Acid

Coupling
Agent/Cond
itions

Solvent Yield (%) Reference

2-

Aminobenzot

hiazole

Acetic Acid Reflux Acetic Acid 88 [1][2]

2-

Aminobenzot

hiazole

Cinnamic

acid

derivatives

(as acyl

chlorides)

NaHCO3, 0-5

°C to RT
CH2Cl2 70-82 [3]

2-

Aminobenzot

hiazole

(E)-3,7-

dimethylocta-

2,6-dienal

Triazolium

salt (NHC

catalyst),

oxidant,

Cs2CO3

CH2Cl2 80 [4]

2-

Aminobenzot

hiazole

2-

Naphthaldehy

de

Triazolium

salt (NHC

catalyst),

oxidant,

Cs2CO3

CH2Cl2 79 [4]

2-

Aminobenzot

hiazole

Various

carboxylic

acids

EDCI·HCl,

HOBt, Et3N,

0 °C to RT

CH2Cl2

44 (for 2-

(naphthalen-

2-

yloxy)acetami

de)

[5]

6-

(Trifluorometh

yl)benzo[d]thi

azol-2-amine

4-

Chlorobenzal

dehyde

Triazolium

salt (NHC

catalyst),

oxidant,

Cs2CO3

CH2Cl2 75 [4]
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6-Nitro-2-

aminobenzot

hiazole

Acetic

Anhydride
Pyridine Pyridine Not specified [6]

6-Substituted

2-

aminobenzot

hiazoles

Chloroacetyl

chloride
- Dry Benzene Not specified [6]

Experimental Protocols
This section details two common and effective methods for the N-acylation of 5-amino-7-methyl

benzothiazole.

Protocol 1: Amide Coupling using a Carbodiimide
Reagent
This is a widely used method for forming amide bonds from carboxylic acids and amines under

mild conditions.

Materials:

5-amino-7-methyl benzothiazole

Carboxylic acid of choice

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl)

1-Hydroxybenzotriazole (HOBt)

Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

Dichloromethane (CH2Cl2), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO3) solution

Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Equipment:

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator

Thin-layer chromatography (TLC) plates and developing chamber

Flash chromatography system

Procedure:

To a stirred solution of the desired carboxylic acid (1.0 mmol) in anhydrous dichloromethane

(10 mL) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 mmol).

Cool the mixture to 0 °C in an ice bath.

Add 1-hydroxybenzotriazole (HOBt, 1.0 mmol), 5-amino-7-methyl benzothiazole (1.2 mmol),

and finally 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl, 1.2

mmol) sequentially.[5]

Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature

and stir for 16-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with

saturated aqueous NaHCO3 solution (2 x 20 mL) and brine (20 mL).
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Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under

reduced pressure using a rotary evaporator.

Purify the crude product by flash column chromatography on silica gel using an appropriate

solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated

product.

Protocol 2: Acylation using an Acyl Chloride
This method is suitable when the corresponding acyl chloride is readily available or can be

synthesized from the carboxylic acid.

Materials:

5-amino-7-methyl benzothiazole

Acyl chloride of choice

Triethylamine (Et3N) or pyridine

Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO3) solution

Water

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Equipment:

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Dropping funnel

Separatory funnel
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Rotary evaporator

Filtration apparatus

Procedure:

Dissolve 5-amino-7-methyl benzothiazole (1.0 mmol) in anhydrous dichloromethane (10 mL)

in a round-bottom flask equipped with a magnetic stir bar.

Add triethylamine (1.1 mmol) or pyridine (1.1 mmol) to the solution and cool the mixture to 0

°C in an ice bath.

In a separate flask, dissolve the acyl chloride (1.05 mmol) in a small amount of anhydrous

dichloromethane.

Add the acyl chloride solution dropwise to the stirred solution of the amine at 0 °C over a

period of 15-30 minutes.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 2-16 hours.

Monitor the reaction by TLC.

Once the reaction is complete, quench the reaction by the slow addition of water.

Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO3

solution and then with water.

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and remove the solvent

under reduced pressure.

The crude product can be purified by recrystallization or column chromatography as needed.

Visualizations
The following diagrams illustrate the experimental workflow and the general reaction scheme

for the N-acylation of 5-amino-7-methyl benzothiazole.
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Caption: Experimental workflow for the N-acylation of 5-amino-7-methyl benzothiazole.
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Caption: General reaction scheme for N-acylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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